molecular formula C21H16BrN3O5 B10874658 5-bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

5-bromo-N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No.: B10874658
M. Wt: 470.3 g/mol
InChI Key: FAOKGBNOHROHDV-UHFFFAOYSA-N
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Description

5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE is a complex organic compound that features a bromine atom, a furamide group, and a 1,2,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, potentially leading to ring opening or debromination.

    Substitution: The bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced oxadiazole derivatives or debrominated products.

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Medicine

    Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with specific cellular pathways.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE exerts its effects is largely dependent on its interaction with molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atom and methoxy groups can also play roles in binding to specific sites on proteins or DNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the bromine atom, oxadiazole ring, and furamide group in 5-BROMO-N~2~-{4-[5-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENYL}-2-FURAMIDE provides distinct chemical properties and reactivity patterns that are not found in other similar compounds. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C21H16BrN3O5

Molecular Weight

470.3 g/mol

IUPAC Name

5-bromo-N-[4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H16BrN3O5/c1-27-15-8-5-13(11-17(15)28-2)21-24-19(25-30-21)12-3-6-14(7-4-12)23-20(26)16-9-10-18(22)29-16/h3-11H,1-2H3,(H,23,26)

InChI Key

FAOKGBNOHROHDV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br)OC

Origin of Product

United States

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